molecular formula C11H13FN2O B2853693 (R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone CAS No. 1286208-37-4

(R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2853693
CAS No.: 1286208-37-4
M. Wt: 208.236
InChI Key: QFTCEJYPYWMIAG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone typically involves the reaction of 3-fluorobenzoyl chloride with ®-3-aminopyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ®-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanone in terms of its specific structure and resulting properties.

Properties

IUPAC Name

[(3R)-3-aminopyrrolidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTCEJYPYWMIAG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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